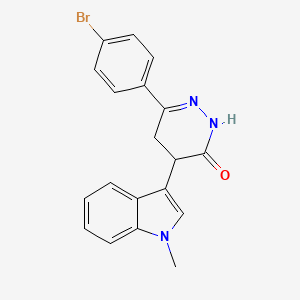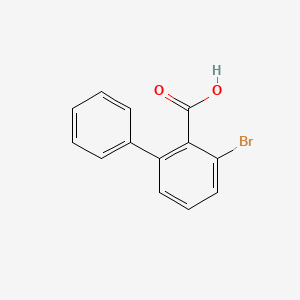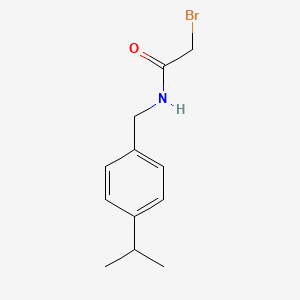![molecular formula C11H8BNO2S2 B3039070 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid CAS No. 956501-19-2](/img/structure/B3039070.png)
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
Vue d'ensemble
Description
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid is a compound that is part of the benzo[d]thiazole family . Benzo[d]thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of compounds containing the benzo[d]thiazole moiety has been increasing steadily due to their utility in various fields . For example, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis
The molecular structure of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid is characterized by a benzo[d]thiazole ring attached to a thiophene ring via a boronic acid group . The benzo[d]thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The benzo[d]thiazole ring in the molecule provides many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For instance, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction .Applications De Recherche Scientifique
Electrochromic Properties and Polymer Synthesis
Research indicates that compounds related to 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid play a significant role in the field of electrochromics and polymer synthesis. Notably, thiazolo[5,4-d]thiazole-containing donor-acceptor type alternating copolymers exhibit multichromic properties with low band-gap values, suggesting their potential in electrochromic applications due to their decent electrochromical properties and solution processability (Akpinar, Udum, & Toppare, 2013). Moreover, solution processible polymers containing thiazolothiazole units show multichromic electroactive properties, further emphasizing their importance in electrochromic applications (Akpinar, Udum, & Toppare, 2015).
Organic Chemistry and Chemical Synthesis
The compound and its derivatives are pivotal in organic chemistry, particularly in the construction of complex molecular structures. For instance, the scaffold of benzo[b]thiophene 1,1-dioxides can be constructed via a copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids, revealing the compound's utility in synthesizing structurally intricate molecules (Mao, Zheng, Xia, & Wu, 2016).
Photovoltaic and Optoelectronic Applications
In the realm of energy and electronics, thiophene and its derivatives, related to 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid, are crucial. For example, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells exhibit promising photovoltaic performance, with a notable improvement in light-harvesting capability and photoelectricity conversion efficiency (Han et al., 2015). Additionally, photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives emphasize their potential in optoelectronic devices due to their active photophysical properties (Naik et al., 2019).
Orientations Futures
The future directions for the research and development of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid could involve exploring its potential applications in various fields, such as agrochemicals, industrial, and photographic sensitizers . Additionally, further studies could be conducted to understand its mechanism of action and to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mécanisme D'action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound, being a boronic acid derivative, is likely to be involved in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used in various fields, including medicinal chemistry, to create complex molecules.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental step in the synthesis of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, requires a palladium catalyst and is influenced by the reaction conditions .
Propriétés
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWUVFXUHCNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)




![3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3038996.png)
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)

![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)

